CID 134068123
Description
Based on fragmented evidence, its structure and properties can be inferred from related research:
- Structural Features: includes a mass spectrum and GC-MS chromatogram of a compound labeled "CID (B)," which may correspond to CID 134068123 .
- Synthesis and Purification: Vacuum distillation fractions from CIEO (a related extract) show varying concentrations of this compound, implying its isolation via fractional distillation .
- Analytical Data: The mass spectrum in reveals a molecular ion peak at m/z 268, suggesting a molecular weight of ~268 g/mol. Fragmentation patterns indicate possible functional groups such as esters or amines .
Properties
InChI |
InChI=1S/Mo.S2/c;1-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXEXNUAYYFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S.[Mo] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents on the piperazine ring is replaced by another group. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperazine-based molecules with biological targets.
Medicine: In medicine, tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is explored for its potential therapeutic applications. It is studied for its pharmacological properties and potential use in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 134068123 belongs to a broader class of bioactive small molecules. Below, it is compared to three structurally or functionally related compounds: oscillatoxin derivatives, triazine analogs, and boronic acids.
Structural and Functional Comparison
Table 1: Key Properties of this compound and Similar Compounds
Q & A
Q. How do I ensure compliance with FAIR principles for this compound datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
